![molecular formula C9H13N3O4S B12618337 N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide CAS No. 919996-80-8](/img/structure/B12618337.png)
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a hydroxyl group, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as toluene and a catalyst like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction is carried out under mild conditions, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of N-oxo-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Reduction: Formation of N-amino-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Substitution: Various substituted derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfamoyl group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-3-{[(pyridin-2-yl)methyl]sulfamoyl}propanamide
- N-Hydroxy-3-{[(pyridin-4-yl)methyl]sulfamoyl}propanamide
- N-Hydroxy-3-{[(pyridin-3-yl)ethyl]sulfamoyl}propanamide
Uniqueness
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is unique due to the specific positioning of the pyridine ring and the sulfamoyl group, which can influence its reactivity and binding properties. This compound’s structure allows for diverse chemical modifications, making it a valuable molecule for various applications.
Propiedades
Número CAS |
919996-80-8 |
|---|---|
Fórmula molecular |
C9H13N3O4S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
N-hydroxy-3-(pyridin-3-ylmethylsulfamoyl)propanamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)3-5-17(15,16)11-7-8-2-1-4-10-6-8/h1-2,4,6,11,14H,3,5,7H2,(H,12,13) |
Clave InChI |
QHORBKOSLOSQQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNS(=O)(=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


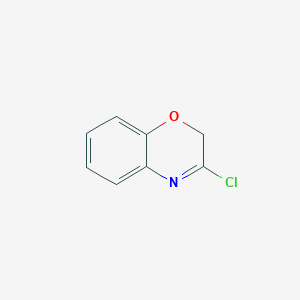

![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
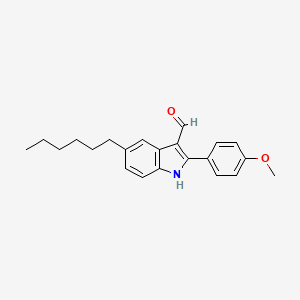
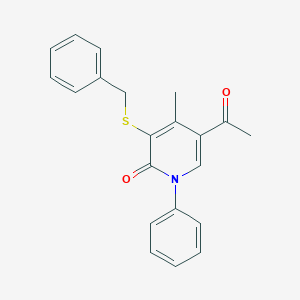
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)
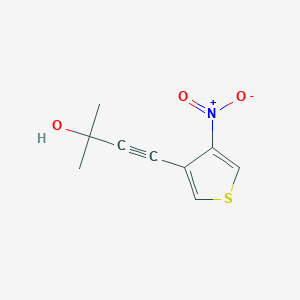
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)

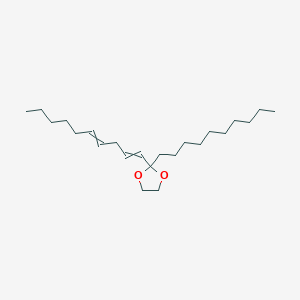
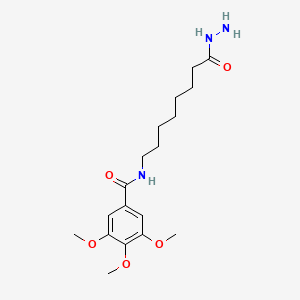
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
